molecular formula C8H6F3NO3S B6180400 ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate CAS No. 1995301-86-4

ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate

Cat. No.: B6180400
CAS No.: 1995301-86-4
M. Wt: 253.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate, or ETO2TTA, is a compound that has been studied for its potential applications in scientific research. It is a derivative of the thiazole ring, which is a five-membered heterocyclic aromatic ring that is widely used in organic synthesis. ETO2TTA has been studied for its ability to act as a catalyst in various reactions, its ability to act as a ligand in coordination chemistry, and its potential applications in the fields of biochemistry and medicine.

Scientific Research Applications

ETO2TTA has been studied for its potential applications in scientific research. It has been studied for its ability to act as a catalyst in various reactions, its ability to act as a ligand in coordination chemistry, and its potential applications in the fields of biochemistry and medicine. In particular, ETO2TTA has been studied for its potential to be used as a catalyst in the synthesis of heterocyclic compounds, including thiazoles and oxazoles. Additionally, ETO2TTA has been studied for its potential to be used as a ligand in coordination chemistry, as it has been found to form strong complexes with transition metals such as copper and nickel. Finally, ETO2TTA has been studied for its potential applications in the fields of biochemistry and medicine, as it has been found to interact with various biological molecules, including proteins and enzymes.

Mechanism of Action

The mechanism of action of ETO2TTA is not yet fully understood. However, it is believed to act as a catalyst in various reactions by forming strong complexes with transition metals such as copper and nickel. Additionally, it is believed to interact with various biological molecules, including proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETO2TTA are not yet fully understood. However, it has been found to interact with various biological molecules, including proteins and enzymes. Additionally, it has been found to form strong complexes with transition metals such as copper and nickel, which suggests that it may have potential applications in the fields of biochemistry and medicine.

Advantages and Limitations for Lab Experiments

ETO2TTA has several advantages for lab experiments. It is a relatively inexpensive compound, and its two-step synthesis process is relatively simple. Additionally, it has been found to form strong complexes with transition metals such as copper and nickel, which makes it useful for various reactions. However, there are some limitations to using ETO2TTA in lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.

Future Directions

The potential future directions for ETO2TTA are numerous. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the fields of biochemistry and medicine. Additionally, further research could be conducted to explore its potential to be used as a catalyst in the synthesis of heterocyclic compounds, including thiazoles and oxazoles. Finally, further research could be conducted to explore its potential to be used as a ligand in coordination chemistry.

Synthesis Methods

ETO2TTA can be synthesized through a two-step process. The first step involves the reaction of ethyl 2-bromo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate with sodium hydroxide, which produces ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate. The second step involves the reaction of this compound with sodium borohydride, which produces this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves the condensation of ethyl acetoacetate with 2-amino-4-trifluoromethylthiazole followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Ethyl acetoacetate", "2-amino-4-trifluoromethylthiazole", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in acetic acid and add 2-amino-4-trifluoromethylthiazole. Heat the mixture to reflux for 6 hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 9-10.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of acetic acid and water and add hydrogen peroxide. Heat the mixture to reflux for 2 hours.", "Step 6: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Evaporate the solvent to obtain the pure product, ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate." ] }

1995301-86-4

Molecular Formula

C8H6F3NO3S

Molecular Weight

253.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.